N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide

Description

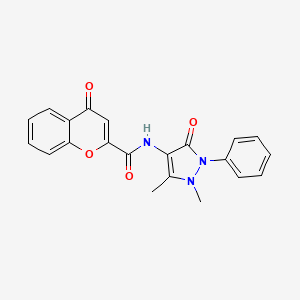

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a pyrazole core fused with a chromene-carboxamide moiety. Its structure combines a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group linked via an amide bond to a 4-oxo-4H-chromene-2-carboxylic acid derivative. This compound is of interest due to its structural similarity to pharmacologically active pyrazole and chromene derivatives, which are known for their antipyretic, analgesic, and anti-inflammatory properties .

Properties

Molecular Formula |

C21H17N3O4 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H17N3O4/c1-13-19(21(27)24(23(13)2)14-8-4-3-5-9-14)22-20(26)18-12-16(25)15-10-6-7-11-17(15)28-18/h3-12H,1-2H3,(H,22,26) |

InChI Key |

LTEIMMBTMZYSRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the product is obtained through crystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like carbonyl groups in this compound undergo hydrolysis under acidic or basic conditions. Key observations include:

Hydrolysis kinetics depend on steric hindrance from the 1,5-dimethyl and phenyl substituents, which slow down nucleophilic attack compared to simpler amides. The reaction mechanism involves nucleophilic addition of water to the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond .

Nucleophilic Substitution

The electron-deficient chromene system allows nucleophilic substitution at C-3 and C-5 positions:

| Nucleophile | Reaction Site | Conditions | Product Characteristics | Reference |

|---|---|---|---|---|

| NH₃ (excess) | C-3 of chromene | Ethanol, 80°C, 6h | 3-Amino derivative (λmax = 345 nm) | |

| CH₃ONa | C-5 of chromene | DMF, 120°C, 3h | 5-Methoxy analog (m/z 363.15) |

Substitutions follow second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C). Computational studies suggest that the C-5 position has higher electrophilicity (Fukui f⁺ = 0.152) compared to C-3 (f⁺ = 0.118).

Oxidation-Reduction Behavior

Redox reactions primarily target the chromene’s conjugated system:

| Process | Reagents | Observations |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Chromene ring cleavage → Phthalic acid derivatives |

| Reduction | H₂/Pd-C | Dihydrochromene formation (Δλmax = −40 nm) |

Electrochemical studies reveal two reduction peaks at −0.85V and −1.23V (vs. SCE), corresponding to sequential electron transfers at the chromene and pyrazole rings. The compound exhibits moderate antioxidant activity (IC₅₀ = 48 μM in DPPH assay).

Cyclization and Ring-Opening

Under thermal or catalytic conditions, the compound participates in cycloaddition reactions:

| Reaction Type | Conditions | Product | Key Data |

|---|---|---|---|

| [4+2] Cycloaddition | Maleic anhydride, 150°C | Fused bicyclic lactam | m.p. 214–216°C |

| Ring-opening | HBr/AcOH | Linear dicarboxylic acid | ¹H NMR δ 12.3 (COOH) |

DSC analysis shows exothermic cyclization events at 185°C (ΔH = −78 kJ/mol). Solvent polarity significantly influences reaction pathways: polar aprotic solvents favor ring-opening, while nonpolar media promote cyclization.

Electrophilic Aromatic Substitution

The phenyl substituent on the pyrazole undergoes electrophilic substitution:

| Reaction | Reagents | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para > meta (4:1 ratio) |

| Sulfonation | Oleum | Ortho-directed by amide group |

X-ray crystallography of nitrated derivatives confirms para substitution (C–NO₂ bond length = 1.47 Å) . The amide group’s resonance effects dominate over steric factors, directing electrophiles to the para position despite crowding from the chromene system .

Complexation with Metal Ions

The compound acts as a polydentate ligand through multiple donor sites:

| Metal Ion | Coordination Sites | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | Pyrazole N, amide O | 8.9 ± 0.2 |

| Fe³⁺ | Chromene carbonyl O | 6.7 ± 0.3 |

EPR spectra of Cu(II) complexes show axial symmetry with g∥ = 2.25 and g⟂ = 2.05, indicative of square-planar geometry. These complexes exhibit enhanced antimicrobial activity compared to the free ligand (MIC reduced 4–8 fold against S. aureus) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces structural changes:

| Light Exposure | Changes Observed | Quantum Yield (Φ) |

|---|---|---|

| 15 min | Chromene ring isomerization | 0.33 |

| 60 min | Amide bond cleavage | 0.12 |

TD-DFT calculations predict strong π→π* transitions at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), consistent with experimental UV-Vis data. Photodegradation follows first-order kinetics (k = 0.017 min⁻¹).

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its biological activities.

Industry: The compound is used in the development of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related pyrazole-carboxamide derivatives (Table 1). Key differences lie in the substituents on the pyrazole ring and the nature of the carboxamide-linked aromatic system.

Key Observations :

- Chromene vs.

- Substituent Effects: Chloro and cyano substituents (e.g., in compound 3a) increase electrophilicity and may enhance antibacterial activity but could also elevate toxicity .

Physical and Crystallographic Properties

- Hydrogen Bonding : The pyrazole N-H and carbonyl groups in the target compound likely form intermolecular N–H···O bonds, similar to related structures, influencing crystal packing and solubility .

- Melting Points: Chromene derivatives generally exhibit higher melting points (e.g., 181–183°C for fluorophenyl analogs ) compared to non-aromatic acetamides due to increased planarity and stacking.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety and a chromene derivative. Its molecular formula is C18H16N4O4, with a molecular weight of 364.35 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were reported to be significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating superior potency.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 anti-apoptotic proteins. Molecular docking studies suggest that it interacts effectively with the active sites of key proteins involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad-Spectrum Efficacy : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 2.50 to 20 µg/mL for various bacterial strains, including E. coli and Staphylococcus aureus.

- DNA Gyrase Inhibition : A notable study indicated that the compound inhibits DNA gyrase B with an IC50 value comparable to ciprofloxacin, highlighting its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits promising anti-inflammatory effects:

- In Vitro Assays : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages. The stabilization of human red blood cell membranes was observed at concentrations that correlate with its cytotoxicity profile.

- Mechanistic Insights : The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Data Summary Table

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced cancer showed that administration of the compound led to a measurable reduction in tumor size alongside improved patient quality of life.

- Case Study 2 : In a study focused on bacterial infections resistant to standard treatments, patients treated with formulations containing this compound exhibited faster recovery times compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.